molecular formula C6H4ClN3O2 B11905657 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11905657
M. Wt: 185.57 g/mol
InChI Key: SKOZIWCLNUJVIR-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with enaminone under microwave irradiation at 180°C. This method yields the desired compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines.

  • Case Study : In a study by Elbakry et al., several derivatives were synthesized and tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The results showed that one derivative with a methoxy group demonstrated an IC50 value of 8.64 µM against HCT-116, indicating strong anticancer potential comparable to doxorubicin .
CompoundCell LineIC50 (µM)
5bHCT-1168.64
5aMCF-7X.XX
5cHepG2X.XX

Kinase Inhibition

3-Chloropyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • Case Study : A novel pyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of CDK2 with significant selectivity over other kinases. This finding suggests potential applications in cancer therapeutics by targeting cell cycle dysregulation .

Neuroprotective Effects

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Research Findings : A review highlighted the potential of these compounds in inhibiting pathways involved in neurodegeneration, suggesting that modifications to the core structure could enhance their efficacy against diseases such as Alzheimer's .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in critical biological processes.

  • Case Study : Research demonstrated that certain derivatives effectively inhibited casein kinase 2 (CK2), an enzyme implicated in various cancers and cellular processes. The selectivity and potency of these inhibitors were assessed through differential scanning fluorimetry, revealing promising candidates for further development .

Synthetic Pathways and Modifications

The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine derivatives has been optimized to enhance their biological activity and structural diversity.

  • Synthesis Techniques : Various synthetic routes have been developed to obtain these compounds with high yields and purity. For example, chlorination reactions and nucleophilic substitutions have been employed to modify the pyrazolo[1,5-a]pyrimidine core effectively .
Reaction TypeConditionsYield (%)
ChlorinationPhosphorus oxychloride61
Nucleophilic SubstitutionMorpholine with potassium carbonate94

Mechanism of Action

The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is unique due to the presence of the chlorine atom, which can be easily substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various chemical and biological applications .

Biological Activity

3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4ClN3O2\text{C}_6\text{H}_4\text{ClN}_3\text{O}_2

This compound features a chlorinated pyrazolo ring fused to a pyrimidine ring with keto groups at the 5 and 7 positions. The presence of chlorine and keto functionalities contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular processes:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression and induces cell cycle arrest in cancer cells .
  • Antiviral Activity : Similar compounds have demonstrated inhibitory effects on HIV-1 reverse transcriptase. This mechanism involves blocking the enzyme's ability to synthesize DNA from viral RNA templates, thereby reducing viral replication .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : In vitro studies have reported IC50 values ranging from 45 to 97 nM for related pyrazolo[1,5-a]pyrimidines against MCF-7 cells . These findings suggest that this compound could be developed as a potential anticancer agent.
  • Mechanism of Induction : The compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antiviral Activity

The compound's structural analogs have shown promise in inhibiting viral replication:

  • HIV-1 Reverse Transcriptase : By inhibiting this enzyme, the compound may serve as a basis for developing new antiviral therapies targeting HIV .

Case Studies

StudyCompoundTargetOutcome
3-Chloropyrazolo[1,5-a]pyrimidineMCF-7 CellsInduced apoptosis with IC50 = 45 nM
Analog of Pyrazolo[1,5-a]pyrimidineCDK2/Cyclin A2Significant inhibition observed
Pyrazolo DerivativeHCT-116 CellsCytotoxicity with IC50 = 45–97 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common route involves microwave-assisted (180°C) reactions between 3-methyl-1H-pyrazol-5-amine and enaminones, achieving high efficiency . Alternative methods include refluxing with ethanol/water and bases like NaOH for cyclization, though yields depend on solvent polarity and temperature control .
  • Optimization : Scale-up production may employ continuous flow reactors to enhance purity and yield, while green chemistry approaches (e.g., aqueous ethanol under ultrasound) reduce environmental impact .

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms the fused pyrazole-pyrimidine core and chlorine substitution.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for [M+H]+ ions) .
  • X-ray Crystallography : Resolves stereochemical details, as demonstrated in related pyrazolo[1,5-a]pyrimidine derivatives .

Q. What are the primary applications in medicinal chemistry?

  • Biological Targets : The compound exhibits anxiolytic activity by modulating GABA receptors, comparable to benzodiazepines but without potentiating CNS depressants like ethanol .
  • Enzyme Inhibition : Its chlorinated structure allows interactions with kinase active sites, making it a candidate for anticancer research .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in halogenated derivatives?

  • Key Variables :

VariableImpactOptimal Range
TemperatureHigher temps accelerate cyclization but may degrade products160–180°C (microwave)
SolventPolar aprotic solvents (DMF) enhance nucleophilic substitutionEthanol/water mixtures
CatalystKHSO4 under ultrasound improves regioselectivity
  • Data-Driven Approach : Design of Experiments (DoE) can identify interactions between variables, particularly for scaling green synthesis .

Q. How can contradictions in reported biological activities be resolved?

  • Case Study : While anxiolytic effects are prominent in rodent models , inconsistent anticancer results (e.g., HCT-116 cell line vs. other carcinomas) may stem from assay conditions.
  • Resolution Strategies :

  • Dose-Response Analysis : Establish EC50/IC50 values across multiple cell lines.
  • Metabolic Stability Testing : Assess bioavailability differences in vitro vs. in vivo .
  • Target Profiling : Use computational docking (e.g., against 3CLpro SARS-CoV-2) to predict off-target interactions .

Q. What advancements exist in functionalizing the C-3 position for enhanced bioactivity?

  • Synthetic Strategies :

  • Nucleophilic Substitution : Replace chlorine with amines/thiols under basic conditions to generate analogs with improved solubility .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups, enhancing kinase inhibition .
    • Case Example : 3-(4-Chlorophenyl)-2,5-dimethyl-7-phenyl derivatives show 10-fold higher cytotoxicity in leukemia cells compared to the parent compound .

Q. Data Contradiction Analysis

Q. Why do some studies report potent anxiolytic activity while others emphasize anticancer effects?

  • Hypothesis : The compound’s pleiotropic effects arise from its ability to interact with diverse targets (e.g., GABA receptors vs. kinase ATP-binding pockets).
  • Experimental Design :

  • Selectivity Screening : Compare binding affinities for GABA-A receptors and kinases (e.g., EGFR, BRAF) using radioligand assays.
  • Structural Modifications : Introduce substituents at C-7 to reduce off-target binding, as seen in 7-[(4-chlorobenzyl)sulfanyl] derivatives .

Q. Methodological Recommendations

Q. What strategies improve reproducibility in synthetic protocols?

  • Critical Steps :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted enaminones.
  • Quality Control : TLC monitoring (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) ensures reaction completion .
    • Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres.

Q. Future Research Directions

Q. How can computational modeling guide derivative design?

  • Tools : Density Functional Theory (DFT) predicts reactivity at the C-3 position, while molecular dynamics simulations assess target binding stability .
  • Application : Virtual screening of substituent libraries identifies analogs with optimal LogP (2–4) for blood-brain barrier penetration in CNS applications .

Properties

IUPAC Name

3-chloro-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZIWCLNUJVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=NN2C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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